1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a thiomorpholine ring, and a cyclopentane carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide involves multiple steps, starting with the preparation of the key intermediates. The general synthetic route includes:
Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent such as thionyl chloride.
Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized by reacting a suitable amine with sulfur and an appropriate alkylating agent.
Cyclopentane Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, gene expression, and metabolic processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}cyclopentane-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol and 1-(4-chlorophenyl)ethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone share structural similarities.
Uniqueness: The presence of the thiomorpholine ring and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, distinguishing it from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O2S/c23-19-5-3-18(4-6-19)22(7-1-2-8-22)20(26)24-17-21(9-13-27-14-10-21)25-11-15-28-16-12-25/h3-6H,1-2,7-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPDAHAGLHEZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCOCC3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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